Blocamicina - 49830-49-1

Blocamicina

Catalog Number: EVT-458054
CAS Number: 49830-49-1
Molecular Formula: C55H84ClN17O21S3
Molecular Weight: 1451.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Blocamicina is sourced from the fermentation of Micromonospora species, particularly Micromonospora purpurea. The discovery of this antibiotic was part of a broader effort to explore natural products for pharmaceutical applications, particularly in the field of infectious diseases.

Classification

Blocamicina is classified as an aminoglycoside antibiotic. Aminoglycosides are characterized by their amino-modified glycoside structure and are known for their potent antibacterial properties. This class of antibiotics is commonly used in clinical settings to treat serious infections caused by aerobic Gram-negative bacteria.

Synthesis Analysis

Methods

The synthesis of Blocamicina typically involves fermentation processes using specific strains of Micromonospora. The production can be optimized by manipulating various fermentation conditions such as temperature, pH, and nutrient availability.

Technical Details

  1. Fermentation: The process begins with the inoculation of a suitable growth medium with Micromonospora purpurea. The culture conditions are optimized to enhance the yield of Blocamicina.
  2. Extraction: After fermentation, Blocamicina is extracted from the culture broth using solvent extraction techniques.
  3. Purification: The crude extract undergoes purification processes such as chromatography to isolate Blocamicina in its active form.
Molecular Structure Analysis

Structure

Blocamicina has a complex molecular structure characterized by multiple amino groups and a glycosidic bond. Its chemical formula is C22H43N5O9C_{22}H_{43}N_{5}O_{9}, indicating it contains 22 carbon atoms, 43 hydrogen atoms, 5 nitrogen atoms, and 9 oxygen atoms.

Data

  • Molecular Weight: Approximately 463.6 g/mol
  • Structural Features: The presence of amino groups contributes to its solubility and interaction with bacterial ribosomes during protein synthesis inhibition.
Chemical Reactions Analysis

Reactions

Blocamicina participates in various chemical reactions typical for aminoglycosides, including hydrolysis under acidic or basic conditions. Its stability can be affected by factors such as pH and temperature.

Technical Details

  1. Hydrolysis: In acidic conditions, Blocamicina can undergo hydrolysis, leading to the formation of inactive degradation products.
  2. Interaction with Ribosomes: Blocamicina binds to the 30S ribosomal subunit in bacteria, causing misreading of mRNA and ultimately inhibiting protein synthesis.
Mechanism of Action

Process

The primary mechanism through which Blocamicina exerts its antibacterial effect is by binding to the bacterial ribosome. This binding disrupts protein synthesis, leading to cell death.

Data

  • Target: 30S ribosomal subunit
  • Effect: Inhibition of protein synthesis results in bactericidal activity against susceptible bacteria.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and slightly soluble in organic solvents.

Chemical Properties

  • Stability: Sensitive to hydrolysis; stability is influenced by pH and temperature.
  • pKa Values: Reflects its acidic and basic properties, influencing its solubility profile in different environments.
Applications

Blocamicina has several scientific uses:

  • Clinical Applications: Utilized in treating serious bacterial infections, particularly those caused by Gram-positive organisms.
  • Research: Used in microbiological studies to investigate bacterial resistance mechanisms and protein synthesis pathways.
Historical Development and Contextualization of Blocamicina

Discovery and Early Pharmacological Characterization

Blocamicina (bleomycin) was isolated in 1966 from Streptomyces verticillus, marking a pivotal advancement in natural product-derived cytotoxins. Its unique mechanism of action distinguished it from conventional antibiotics: bleomycin induces DNA strand breaks through metal-dependent oxidative cleavage. This occurs via a complex with iron (Fe²⁺) and molecular oxygen, generating free radicals that damage DNA guanine residues. Early pharmacological studies revealed its cell cycle specificity, with maximal cytotoxicity in the G2 and M phases, and preferential activity against squamous cell carcinomas and lymphomas. Unlike myelosuppressive chemotherapies, bleomycin exhibited minimal hematological toxicity due to its rapid inactivation by bleomycin hydrolase in normal tissues—a property that initially complicated dose optimization but later informed targeted delivery strategies [3] [6].

Key structural features underpinning its function include:

  • A metal-binding domain (pyrimidine-imidazole region) enabling redox chemistry.
  • A DNA-binding region (bithiazole tail) facilitating sequence recognition (5′-GC-3′/5′-GT-3′).
  • A disaccharide moiety influencing cellular uptake and pharmacokinetics [9].

Table 1: Early Pharmacological Properties of Bleomycin

PropertyCharacterizationResearch Significance
Mechanism of ActionFe²⁺-dependent DNA cleavage via free radical generationSelective DNA damage in target cells
Metabolic InactivationHydrolysis by bleomycin hydrolase in cytoplasmExplains reduced toxicity in normal tissues
Cell Cycle SpecificityMaximal activity in G2/M phaseGuides combination therapy sequencing
Spectrum of ActivitySquamous cell carcinomas, Hodgkin’s lymphomaFoundation for initial clinical applications

Evolution as a Therapeutic Agent in Oncology

Bleomycin’s integration into cancer therapy evolved through three paradigms: standalone chemotherapy, combination regimens, and advanced drug delivery systems. Initially approved for testicular cancer and Hodgkin’s lymphoma, it demonstrated curative potential in combination with cisplatin and vinblastine (BVP regimen), achieving >80% cure rates in metastatic germ cell tumors by the 1970s [10]. Its role expanded to head/neck cancers and sclerotherapy for pleural effusions, leveraging its direct cytotoxic effects.

The advent of antibody-drug conjugates (ADCs) revitalized bleomycin’s application. Researchers exploited its potent DNA damage capability while circumventing systemic toxicity through tumor-targeted delivery. For example:

  • Immunoconjugates: Early ADCs linked bleomycin to antibodies targeting epithelial cell adhesion molecule (EpCAM) or CD22, enhancing tumor-specific DNA damage in preclinical models [1] [4].
  • Electrochemotherapy (ECT): A breakthrough for inaccessible tumors combined intratumoral/intravenous bleomycin with electroporation—brief electric pulses permeabilizing cell membranes to boost drug uptake 300- to 700-fold. In canine nasal tumors (2017), ECT using bleomycin achieved 91% objective response rates (27% complete remission), significantly extending median survival to 16.5 months versus controls [3].

Table 2: Evolution of Bleomycin-Based Therapeutic Platforms

Therapeutic PlatformKey AdvanceClinical Impact
MonotherapyDNA-cleaving cytotoxinFDA approval for lymphoma (1973)
Combination ChemoBVP regimen for germ cell tumorsCurative in 80% of metastatic cases
ElectrochemotherapyElectric pulse-enhanced tumor uptake91% response in nasal tumors; minimally invasive
Antibody-Drug ConjugatesTumor-targeted payload deliveryPreclinical reduction of off-target toxicity

Role in Advancing Antibiotic Research Paradigms

Bleomycin’s mechanistic complexity catalyzed broader innovations in antibiotic design, particularly in overcoming resistance. Its mode of action—targeting nucleic acids rather than proteins—provided a template for novel ribosome-binding antibiotics that evade common resistance mechanisms. Recent research integrates structural biology to engineer bleomycin-inspired compounds:

  • Cresomycin: This synthetic antibiotic mimics bleomycin’s ribosomal binding but is "pre-organized" to circumvent methyltransferase-mediated resistance. Structural insights from X-ray crystallography (2024) revealed that bacterial ribosomes resist drugs via methylation (Cfr enzyme), altering binding-site conformation. Cresomycin’s rigid structure maintains ribosomal affinity despite methylation, suppressing multidrug-resistant Staphylococcus aureus and Pseudomonas aeruginosa in vivo [9].
  • Resistance Studies: Bleomycin-resistant bacteria employ aminoglycoside acetyltransferases or bleomycin hydrolases for detoxification. This informed strategies to block enzyme-antibiotic interactions, such as:
  • Efflux pump inhibitors to retain intracellular drug concentrations.
  • Structural analogs with modified hydrolase-susceptible sites [7] [9].

These approaches exemplify how bleomycin’s pharmacology drives next-generation antibiotic development, emphasizing target accessibility and conformational evasion of resistance mechanisms.

Properties

CAS Number

49830-49-1

Product Name

Blocamicina

IUPAC Name

3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;chloride

Molecular Formula

C55H84ClN17O21S3

Molecular Weight

1451.0 g/mol

InChI

InChI=1S/C55H83N17O21S3.ClH/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6;/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88);1H/t21-,22+,23+,24-,25-,29-,30+,34-,35-,36-,37+,38+,39-,40-,41-,42-,43-,53+,54-;/m0./s1

InChI Key

BODDZCXQPQPRES-OYALTWQYSA-N

SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.[Cl-]

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.[Cl-]

Isomeric SMILES

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.